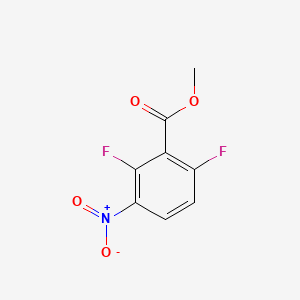

Methyl 2,6-difluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHBTMZOLRCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656055 | |

| Record name | Methyl 2,6-difluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-01-9 | |

| Record name | Methyl 2,6-difluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-Difluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,6-difluoro-3-nitrobenzoate physical properties

An In-Depth Technical Guide to Methyl 2,6-difluoro-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated nitroaromatic compound of significant interest to researchers in organic synthesis and drug discovery. Due to the limited specific data publicly available for this molecule, this document synthesizes information from structurally analogous compounds and established first principles of chemistry to present its predicted physicochemical properties, logical synthetic pathways, expected spectroscopic signatures, and potential applications. It serves as an essential resource for scientists and professionals seeking to understand and utilize this versatile chemical building block.

Introduction and Strategic Importance

This compound is a substituted aromatic ester that combines three key functional groups: a methyl ester, two fluorine atoms, and a nitro group. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules.

-

Fluorine Moieties: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance critical drug properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] The presence of two fluorine atoms ortho to the ester group in this molecule provides a distinct electronic and steric profile.

-

Nitroaromatic Core: Nitroaromatic compounds are a well-established class of molecules in pharmaceutical science, often serving as precursors to essential amine functionalities or acting as bio-reducible agents in prodrug strategies.[4][5][6]

-

Synthetic Versatility: The ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide will provide a detailed examination of this compound, offering field-proven insights grounded in authoritative chemical principles.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence by analyzing its structure and comparing it to well-characterized analogues: Methyl 2,6-difluorobenzoate and Methyl 3-nitrobenzoate .

| Property | Predicted Value / Description | Rationale and Comparative Data |

| Molecular Formula | C₈H₅F₂NO₄ | Derived from chemical structure. |

| Molecular Weight | 217.13 g/mol | Derived from chemical structure. |

| Appearance | Likely a pale yellow crystalline solid. | Based on the appearance of Methyl 3-nitrobenzoate (yellow crystalline solid)[7] and many other nitroaromatic compounds. |

| Melting Point | Estimated: 85 - 95 °C | Higher than Methyl 3-nitrobenzoate (78-80 °C)[8][9][10]. The addition of two fluorine atoms increases molecular weight and polarity, leading to stronger intermolecular forces and a higher melting point.[11][12] |

| Boiling Point | Estimated: >280 °C | Higher than both Methyl 2,6-difluorobenzoate (203-204 °C)[13] and Methyl 3-nitrobenzoate (279 °C)[8][9]. The combination of the nitro group and fluorine atoms significantly increases molecular weight and dipole moment, which elevates the boiling point.[14] |

| Density | Estimated: ~1.4 - 1.5 g/mL | Higher than Methyl 2,6-difluorobenzoate (1.281 g/mL). The dense nitro group increases the overall molecular density. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetone). | Aromatic esters with multiple electronegative groups are typically non-polar enough to be insoluble in water but readily dissolve in organic solvents.[8] |

Synthesis and Mechanistic Insights

A robust and logical synthesis of this compound proceeds via a two-step sequence starting from 2,6-difluorobenzoic acid. This approach ensures high regioselectivity and employs standard, reliable organic transformations.

Step 1: Regioselective Nitration of 2,6-Difluorobenzoic Acid

The first step involves the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid. The directing effects of the substituents on the aromatic ring are critical for the outcome.

-

Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Mechanistic Control (Regioselectivity):

-

The two fluorine atoms are ortho, para-directing activators (due to lone pair donation) but are also strongly deactivating (due to induction).

-

The carboxylic acid group is a meta-directing deactivator.

-

The combined effect directs the incoming electrophile (NO₂⁺) to the C3 position, which is meta to the carboxylic acid and ortho to one fluorine and para to the other, representing the most favorable position.

-

Step 2: Fischer Esterification

The resulting 2,6-difluoro-3-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction.

-

Causality of Reagent Choice: Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid.[15] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Driving the Equilibrium: The reaction is reversible. To drive it towards the product (the ester), a large excess of methanol is used, and the reaction is typically heated to reflux.[16] This follows Le Châtelier's principle.

Proposed Experimental Protocol

Note: This is a generalized protocol based on similar transformations and should be optimized under appropriate laboratory conditions.

-

Nitration:

-

To a stirred solution of 2,6-difluorobenzoic acid in concentrated sulfuric acid, cooled in an ice bath (0-5 °C), add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid (2,6-difluoro-3-nitrobenzoic acid) by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Esterification:

-

Suspend the dried 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in a large excess of methanol.[17]

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 13. METHYL 2,6-DIFLUOROBENZOATE | 13671-00-6 [chemicalbook.com]

- 14. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2,6-difluoro-3-nitrobenzoate (CAS 84832-01-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,6-difluoro-3-nitrobenzoate (CAS No. 84832-01-9), a key fluorinated building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data recitation to explore the compound's chemical logic, practical applications, and the rationale behind its synthetic transformations. We will delve into its core properties, its critical role as a synthetic intermediate, and provide validated protocols for its application.

Core Compound Identification and Structure

At its essence, the utility of any chemical intermediate is derived from its structure. The arrangement of functional groups in this compound dictates its reactivity and makes it a valuable precursor in multi-step synthetic pathways.

-

IUPAC Name: this compound[1]

-

CAS Number: 84832-01-9

-

Synonyms: 2,6-Difluoro-3-nitrobenzoic Acid Methyl Ester[2]

The structure is characterized by a benzene ring substituted with three key functional groups:

-

A methyl ester group (-COOCH₃), which can be readily hydrolyzed to a carboxylic acid or converted to an amide.

-

Two fluorine atoms ortho to the ester. These are strongly electron-withdrawing, activating the ring for certain reactions and influencing the regioselectivity of others. Their steric bulk also plays a role in directing incoming reagents.

-

A nitro group (-NO₂) meta to the ester. This is a powerful electron-withdrawing group and, critically, is readily reduced to an amine (-NH₂), a common step in the synthesis of bioactive molecules.

Caption: Synthetic transformation of the nitro- to the amino- compound.

Validated Experimental Protocol: Catalytic Hydrogenation

The following protocol details the reduction of the nitro group. This method is preferred for its high efficiency, clean conversion, and the ease of removing the catalyst via filtration.

Objective: To synthesize Methyl 3-amino-2,6-difluorobenzoate from this compound.

Materials:

-

This compound (1.0 eq)

-

Ethanol (ACS grade, ~10-15 mL per gram of starting material)

-

Palladium on activated carbon (10% Pd, ~5 mol %)

-

Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Reaction flask (e.g., round-bottom flask)

-

Stir bar or mechanical stirrer

-

Filtration apparatus (e.g., Buchner funnel with Celite® or similar filter aid)

Step-by-Step Methodology:

-

Vessel Preparation: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and ethanol.

-

Catalyst Addition: The 10% Palladium on carbon catalyst is added to the flask. Causality Note: The catalyst is added before degassing. Dry Pd/C is pyrophoric and should be handled with care, though wetted catalyst in ethanol is generally safe.

-

Inerting the Atmosphere: The flask is sealed with a septum and the atmosphere is purged with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the formation of explosive mixtures of hydrogen and air.

-

Hydrogenation: The inert gas line is replaced with a balloon filled with hydrogen gas (or the flask is connected to a hydrogenation apparatus). The reaction is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete consumption of the starting material is typically observed within 2-6 hours. A 99% yield is reported under these conditions. [3]6. Catalyst Removal: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. Self-Validation Check: The filtrate should be colorless. A dark color may indicate incomplete removal of the carbon catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: The solvent from the combined filtrate is removed under reduced pressure (rotary evaporation) to yield the crude Methyl 3-amino-2,6-difluorobenzoate, which can be used as-is or further purified by recrystallization or column chromatography if necessary.

Broader Synthetic Context and Applications

While the reduction to an aniline is a primary application, the unique electronic nature of this compound makes it a versatile intermediate for other uses:

-

Agrochemicals: It serves as a building block in the synthesis of complex herbicides and insecticides, where the difluoro-substituted phenyl ring can confer desirable properties like enhanced metabolic stability and binding affinity. [4]* Material Science: The compound is used in creating specialized polymers and coatings. The high polarity and reactive handles allow for its incorporation into materials requiring enhanced durability and chemical resistance. [4]* Environmental Research: It is employed in studies to understand the degradation pathways and potential toxicity of nitroaromatic and fluorinated compounds in the environment. [4] This compound is a prime example of a "platform chemical" in specialized synthesis—a molecule whose value is realized through its potential for controlled, high-yield transformations into more complex and functional structures.

References

- Alachem Co., Ltd. 84832-01-9 | Benzoic acid,2,6-difluoro-3-nitro-, methyl ester. [Link]

- Veeprho. 5-Deschloro-5-(4-chlorophenyl) Vemurafenib | CAS 1262985-30-7. [Link]

- Veeprho. Vemurafenib Impurity 6 | CAS 84832-02-0. [Link]

- CP Lab Safety.

Sources

A Comprehensive Spectroscopic Guide to Methyl 2,6-difluoro-3-nitrobenzoate: Elucidating Structure and Purity for Pharmaceutical and Agrochemical Research

This technical guide provides an in-depth analysis of the spectral data for methyl 2,6-difluoro-3-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic characteristics is paramount for confirming its structure, assessing its purity, and ensuring the integrity of subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Significance of this compound

This compound (CAS No. 84832-01-9) is a substituted aromatic ester with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol .[2][3] Its utility as a building block stems from the presence of multiple reactive sites: the nitro group, which can be reduced to an amine, the ester, which can be hydrolyzed or otherwise modified, and the fluorinated benzene ring, which is activated towards certain nucleophilic substitutions and influences the molecule's overall electronic properties. These features make it a valuable precursor in the development of novel therapeutic agents and crop protection products.

Accurate and comprehensive characterization of this intermediate is a critical first step in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecule's structure and purity. This guide will delve into the expected spectral data for this compound, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While publicly available, fully assigned spectra are limited, the expected chemical shifts and coupling patterns can be reliably predicted based on the electronic environment of the nuclei and data from analogous compounds. Several patents and research articles confirm the characterization of this compound and its derivatives by NMR.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals: one for the aromatic protons and one for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Triplet of doublets (td) | 1H | H-4 |

| ~7.2 - 7.4 | Triplet of doublets (td) | 1H | H-5 |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring are in different chemical environments and are expected to appear as a complex splitting pattern due to coupling with each other and with the two fluorine atoms. The electron-withdrawing nitro group will significantly deshield the adjacent proton (H-4), causing it to resonate at a lower field (~8.0 - 8.2 ppm). The proton further away (H-5) will be at a higher field (~7.2 - 7.4 ppm). The coupling to the adjacent proton and the two fluorine atoms will likely result in triplet of doublets for each aromatic proton.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low symmetry of the molecule, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~158 (dd) | C-2 (C-F) |

| ~155 (dd) | C-6 (C-F) |

| ~145 | C-3 (C-NO₂) |

| ~135 (t) | C-4 |

| ~125 | C-1 |

| ~115 (t) | C-5 |

| ~53 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 163 ppm.

-

Aromatic Carbons: The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-6) will be significantly deshielded and will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The carbon bearing the nitro group (C-3) will also be downfield. The remaining aromatic carbons will show characteristic shifts and may exhibit smaller C-F couplings (triplets).

-

Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, appearing around 53 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, two signals are expected for the two magnetically non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 | Doublet of doublets (dd) | F-2 |

| ~ -120 | Doublet of doublets (dd) | F-6 |

Interpretation of the ¹⁹F NMR Spectrum:

The chemical shifts of the fluorine atoms are influenced by the substituents on the aromatic ring. The nitro group at the 3-position will have a more pronounced electronic effect on the adjacent fluorine at C-2 compared to the fluorine at C-6. This will result in two distinct signals. Each fluorine signal is expected to be a doublet of doublets due to coupling to the adjacent aromatic proton and the other fluorine atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe pulse sequence. ¹⁹F is a high-sensitivity nucleus, so a smaller number of scans is typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester, nitro, and fluoroaromatic moieties.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-F stretch |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

-

Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1540 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic and Fluoroaromatic Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1470 cm⁻¹ region. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1000 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 217 | Molecular ion [M]⁺ |

| 186 | [M - OCH₃]⁺ |

| 171 | [M - NO₂]⁺ |

| 159 | [M - COOCH₃]⁺ |

| 141 | [M - NO₂ - HF]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 217, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule include the loss of the methoxy group (-OCH₃) to give a peak at m/z 186, loss of the nitro group (-NO₂) to give a peak at m/z 171, and loss of the entire ester group (-COOCH₃) to give a peak at m/z 159. Further fragmentation, such as the loss of HF from the [M - NO₂]⁺ fragment, may also be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Comprehensive Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is essential for its unambiguous identification and purity assessment. This technical guide has provided a detailed overview of the expected spectral data and its interpretation, grounded in established chemical principles and data from analogous compounds. By following the outlined experimental protocols and data analysis strategies, researchers can confidently verify the integrity of this crucial synthetic intermediate, thereby ensuring the reliability and reproducibility of their research in the fields of drug discovery and agrochemical development.

References

- PubChem. This compound.

- Google Patents. WO2011025938A2 - Raf inhibitor compounds and methods of use thereof.

- Google Patents. WO2009137391A2 - Benzene sulfonamide thiazole and oxazole compounds.

- Descriptive Photochemistry of Polyfluorinated Azide Deriv

- SpectraBase.

- Chemistry LibreTexts.

- Specac. Interpreting Infrared Spectra. [Link]

- PubChem. This compound.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. WO2011025938A2 - Raf inhibitor compounds and methods of use thereof - Google Patents [patents.google.com]

A Technical Guide to the Solubility Profile of Methyl 2,6-difluoro-3-nitrobenzoate

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,6-difluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in common laboratory solvents.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₅F₂NO₄.[1][2] Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the benzene ring, significantly influences its physicochemical properties and, consequently, its solubility.[1] Understanding the solubility of this compound is critical for a variety of applications, including reaction kinetics, purification, formulation development, and bioavailability assessment.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 84832-01-9 | [1][2] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| Melting Point | 59 - 63 °C | [1] |

| Boiling Point | 151 °C at 9 mmHg | [1] |

| Appearance | White to almost white crystalline powder | [1] |

Predicted Solubility Profile

Aromatic nitro compounds are generally characterized by low solubility in water and higher solubility in organic solvents.[4] The presence of the polar nitro group and the methyl ester group in this compound suggests some degree of polarity. However, the overall aromatic structure and the hydrophobic nature of the benzene ring are expected to dominate its solubility behavior. A related compound, methyl 2-fluoro-3-nitrobenzoate, is reported to be slightly soluble in chloroform and methanol.[5][6] Another similar compound, methyl 3-nitrobenzoate, is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water.[4]

Based on these observations, the predicted solubility of this compound is as follows:

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic aromatic ring and the lack of extensive hydrogen bonding capabilities with water are expected to result in poor aqueous solubility. |

| Methanol, Ethanol | Moderately Soluble | These polar protic solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the nitro and ester groups. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are good general solvents for a wide range of organic compounds and are expected to effectively solvate the molecule. |

| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are likely to be effective at dissolving the compound due to favorable van der Waals interactions with the aromatic ring. |

| Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule, leading to poor solubility. |

It is crucial to emphasize that these are predictions. For accurate quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is generally recommended, but the exact time should be determined by preliminary experiments to ensure the concentration in the supernatant no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the measured concentration of the saturated solution and the dilution factor. Express the results in appropriate units (e.g., mg/mL or g/100 mL).

-

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Polarity

The principle of "like dissolves like" is the most fundamental concept in predicting solubility. The polarity of this compound, arising from the nitro and ester functional groups, will dictate its affinity for solvents of similar polarity. Non-polar solvents will have limited interaction with these polar groups, leading to lower solubility.

Hydrogen Bonding

While the molecule itself does not have strong hydrogen bond donating capabilities, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating abilities, such as alcohols, can interact with the solute through these acceptor sites, which can enhance solubility.

Temperature

The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this is not a universal rule and should be determined experimentally.

Crystal Lattice Energy

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation. A high crystal lattice energy can result in lower solubility, even in a thermodynamically favorable solvent.

Logical Relationships Diagram

Caption: Interplay of factors determining the solubility of a compound.

Conclusion

References

- Chem-Impex. (n.d.). This compound.

- Crysdot LLC. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.

- ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- LookChem. (n.d.). Methyl 2-Fluoro-3-nitrobenzoate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. methyl 2-fluoro-3-nitrobenzoate CAS#: 946126-94-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Applications of Methyl 2,6-difluoro-3-nitrobenzoate

Abstract: Methyl 2,6-difluoro-3-nitrobenzoate (CAS No. 84832-01-9) is a pivotal chemical intermediate whose strategic importance in medicinal chemistry, agrochemical development, and materials science cannot be overstated. The unique arrangement of its functional groups—two electron-withdrawing fluorine atoms ortho to the ester, and a versatile nitro group—imparts distinct reactivity and desirable physicochemical properties to its downstream products. This guide provides an in-depth review of its synthesis, characterization, and key applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Strategic Importance and Physicochemical Profile

This compound is a highly functionalized aromatic compound that serves as a critical building block in complex organic synthesis.[1] Its value stems from the synergistic interplay of its substituents:

-

Difluoro Substitution: The fluorine atoms at the 2 and 6 positions significantly modulate the electronic properties of the aromatic ring.[2] This substitution enhances the metabolic stability and lipophilicity of derivative molecules, properties that are highly sought after in pharmaceutical candidates to improve pharmacokinetic profiles.[2][3]

-

Nitro Group: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), which is a common precursor for forming amides, sulfonamides, or for constructing heterocyclic ring systems central to many active pharmaceutical ingredients (APIs).[2][3]

-

Methyl Ester: The ester functionality provides a reactive site for transformations such as amidation or hydrolysis, allowing for further molecular elaboration.[2]

This combination makes the molecule an essential intermediate in the synthesis of advanced APIs, including kinase inhibitors and antibiotics, as well as high-performance agrochemicals and specialty polymers.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 84832-01-9 | [3] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 59 - 63 °C | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Difluoro-3-nitrobenzoic acid methyl ester | [3] |

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved via a two-step process starting from 2,6-difluorobenzoic acid. The logical workflow involves an initial nitration of the aromatic ring followed by esterification of the carboxylic acid.

Caption: Overall synthesis pathway from starting material to final product.

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

The foundational step is the regioselective nitration of 2,6-difluorobenzoic acid. The ortho-para directing carboxylic acid group and the meta-directing fluorine atoms guide the nitro group to the 3-position.

Expert Insight: The choice of potassium nitrate (KNO₃) and concentrated sulfuric acid provides a controlled source of the nitronium ion (NO₂⁺). Conducting the initial phase of the reaction at 0 °C is critical to manage the exothermicity of mixing and to prevent undesirable side reactions. Allowing the mixture to slowly warm to room temperature ensures the reaction proceeds to completion without thermal runaway.

Detailed Experimental Protocol:

-

Preparation: To a flask submerged in an ice bath (0 °C), slowly add concentrated sulfuric acid (5 mL) to 2,6-difluorobenzoic acid (1.4 g, 9 mmol).[4]

-

Nitration: Gradually add potassium nitrate (1.0 g, 9.9 mmol) to the solution while maintaining the temperature at 0 °C.[4]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours.[4]

-

Work-up: Carefully pour the reaction mixture into ice water. Extract the aqueous solution with ethyl acetate.

-

Purification: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.[4] A reported yield for this procedure is approximately 71%.[4]

Step 2: Esterification to this compound

This step employs a classic Fischer esterification. The carboxylic acid is reacted with an excess of methanol under acidic catalysis to drive the equilibrium towards the ester product.

Expert Insight: While various acid catalysts can be used, concentrated sulfuric acid is highly effective and economical. Using methanol as both the reagent and the solvent ensures the reaction equilibrium is shifted maximally toward the product side. The reaction is typically heated to reflux to increase the reaction rate. The subsequent work-up with a mild base (sodium bicarbonate solution) is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid, simplifying purification.

Detailed Experimental Protocol (Representative Method): This protocol is based on established procedures for structurally analogous compounds, such as 2-fluoro-3-nitrobenzoic acid and 3-nitrobenzoic acid.[4][5]

-

Preparation: Dissolve 2,6-difluoro-3-nitrobenzoic acid (e.g., 5.0 g, 24.6 mmol) in methanol (50 mL) in a round-bottom flask.

-

Catalysis: Carefully add concentrated sulfuric acid (1.4 mL, ~26 mmol) dropwise to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.

-

Neutralization: Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous phase is neutral. This step removes the acid catalyst and any unreacted starting material.

-

Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Experimental Workflow and Validation

A robust and reproducible synthesis relies on a well-defined workflow from reaction setup to final product characterization.

Caption: Standard laboratory workflow for synthesis and validation.

Product Validation: The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

¹H NMR: The proton NMR spectrum for the precursor acid, 2,6-difluoro-3-nitrobenzoic acid, shows characteristic signals at δ 8.37 (td, J = 9.2, 5.6 Hz, 1H) and 7.46 (t, J = 9.2 Hz, 1H) in DMSO-d6.[4] For the final methyl ester, one would expect to see the disappearance of the carboxylic acid proton and the appearance of a singlet for the methyl group (-OCH₃) around 3.9 ppm.

-

Melting Point: A sharp melting point within the literature range of 59-63 °C indicates high purity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the ester, C-F bonds, and the N-O stretches of the nitro group.

Key Applications in Development

The utility of this compound is best illustrated by its role as a versatile intermediate.

Caption: Major application areas for this compound.

In Pharmaceutical Development:

The primary application lies in the synthesis of complex pharmaceutical agents. The precursor acid is a known component in the synthesis of B-Raf kinase inhibitors like Vemurafenib, which is used in melanoma treatment.[4] The intermediate is also used to create novel fluoroquinolone antibacterial agents.[4] The typical synthetic strategy involves the reduction of the nitro group to an aniline, which then participates in coupling reactions or heterocycle formation.

In Agrochemicals:

This compound serves as a key intermediate for herbicides and insecticides.[1] The fluorine atoms often enhance the biological activity and selectivity of the final agrochemical product, leading to more effective crop protection solutions.[1][2]

In Materials Science:

The high fluorine content makes it a valuable precursor for developing advanced fluorinated polymers and coatings.[1] These materials often exhibit superior thermal stability, chemical resistance, and durability, making them suitable for high-performance applications.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications across multiple high-tech industries. Its synthesis is achievable through a straightforward two-step nitration and esterification sequence, for which reliable and adaptable protocols exist. Understanding the causality behind the experimental choices and the strategic value of its functional groups allows researchers and drug development professionals to fully leverage this powerful building block for innovation in medicine, agriculture, and materials science.

References

- The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (n.d.).

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020). Google Patents.

- This compound | C8H5F2NO4 | CID 43449035 - PubChem. (n.d.).

Sources

- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. This compound | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

The Synthetic Chemist's Guide to Methyl 2,6-difluoro-3-nitrobenzoate: A Comprehensive Analysis of Functional Group Reactivity

Abstract

Methyl 2,6-difluoro-3-nitrobenzoate is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique interplay of its three distinct functional groups: a methyl ester, two fluorine atoms ortho to the ester, and a nitro group. This guide provides an in-depth technical analysis of the chemical reactivity of each of these functional groups, offering field-proven insights into their selective transformations. We will explore the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the strategic considerations necessary for leveraging this compound's synthetic potential.

Introduction: A Molecule of Tunable Reactivity

The arrangement of the functional groups in this compound creates a fascinating case study in chemical reactivity. The strong electron-withdrawing nature of the nitro group and, to a lesser extent, the methyl ester, significantly influences the electron density of the aromatic ring. This electronic modification, coupled with the presence of two halogen leaving groups, renders the molecule highly susceptible to certain transformations while offering opportunities for chemoselectivity.

This guide will dissect the reactivity of this molecule by examining each functional group in turn, while also considering their synergistic and antagonistic effects. Our exploration will be grounded in established reaction mechanisms and supported by practical, validated protocols.

The Aromatic Core: An Electron-Deficient Arena for Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of the aromatic ring in this compound is its pronounced electron deficiency. This is a direct consequence of the powerful -I and -R effects of the nitro group and the -I effect of the methyl ester and fluorine atoms. This electron-poor nature makes the ring an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

The Fluorine Atoms: Activated Leaving Groups

The two fluorine atoms at the C2 and C6 positions are the primary sites for SNAr. Fluorine, despite being a weak leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thus accelerating this initial attack.

Regioselectivity in SNAr: A Matter of Electronics and Sterics

A key question for the synthetic chemist is the regioselectivity of SNAr: which of the two fluorine atoms is more susceptible to substitution?

-

Electronic Effects: The nitro group at C3 exerts a strong activating effect on both the C2 and C6 positions through resonance and induction. The methyl ester at C1 also contributes to the activation of the C2 and C6 positions, albeit to a lesser extent than the nitro group.

-

Steric Hindrance: The methyl ester group at C1 presents a degree of steric hindrance around the C2 fluorine atom. This could potentially favor nucleophilic attack at the less hindered C6 position.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general method for the substitution of a fluorine atom with an amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The use of a base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing it from protonating the nucleophile and stopping the reaction.

-

Solvent: Polar aprotic solvents like DMF and MeCN are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

-

Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Less reactive amines may require heating to achieve a reasonable reaction rate.

The Nitro Group: A Versatile Handle for Transformation

The nitro group is a powerful functional group that can be transformed into a variety of other functionalities, most notably an amine. This transformation is a cornerstone of many synthetic routes, allowing for the introduction of a nucleophilic center.

Selective Reduction to an Amine

The reduction of the nitro group to an amine is a common and highly useful transformation. However, the presence of the methyl ester, which is also reducible, necessitates the use of chemoselective reducing agents.

Common Reagents for Selective Nitro Group Reduction:

| Reagent System | Advantages | Potential Drawbacks |

| H₂, Pd/C | High efficiency, clean reaction. | May also reduce the aromatic ring or cleave the C-F bonds under harsh conditions. |

| SnCl₂·2H₂O | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are produced as waste. |

| Fe/NH₄Cl | Inexpensive and effective. | Requires acidic conditions, which could potentially hydrolyze the ester. |

| NaBH₄/Ni(PPh₃)₄ | Mild conditions, high selectivity.[2] | Requires the preparation of the nickel complex. |

| Hydrazine glyoxylate/Zn or Mg | Rapid and selective at room temperature.[3] | Preparation of the reagent is required. |

Experimental Protocol: Selective Reduction of the Nitro Group using SnCl₂·2H₂O

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated hydrochloric acid or ethanol portion-wise, while monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.

-

Filter the mixture and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aniline derivative by column chromatography.

Self-Validating System: The completion of the reaction can be visually monitored by the disappearance of the typically yellow color of the nitroaromatic compound. The formation of the aniline can be confirmed by a color change upon diazotization and coupling with a suitable phenol (a classic spot test).

The Methyl Ester: A Gateway to Amides, Carboxylic Acids, and More

The methyl ester group provides another point for synthetic diversification. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or transesterification to other esters.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester can be achieved under either acidic or basic conditions. However, the steric hindrance from the two ortho-fluorine atoms may slow down the rate of hydrolysis.

Basic Hydrolysis (Saponification):

This is typically achieved using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. The reaction proceeds via a BAc2 mechanism, involving nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Experimental Protocol: Basic Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol/Water or THF/Water solvent mixture

Procedure:

-

Dissolve this compound in the chosen solvent mixture.

-

Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq).

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

Extract the carboxylic acid with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to yield the product.

Amidation: Forming the Amide Bond

The methyl ester can be converted to an amide by reaction with an amine. This typically requires harsh conditions (high temperature and pressure) or the use of a catalyst. A modern and efficient method involves the direct amidation of esters with nitroarenes, where the nitroarene is reduced in situ to the amine which then reacts with the ester.

Experimental Protocol: Nickel-Catalyzed Direct Amidation with a Nitroarene

This protocol is based on a literature procedure for the direct amidation of esters.

Materials:

-

This compound (as the ester source)

-

A different nitroarene (if a different amide is desired) or a reducing agent for the in-situ formation of the corresponding aniline.

-

Nickel catalyst (e.g., Ni(glyme)Cl₂)

-

Reducing agent (e.g., Zn dust)

-

Additive (e.g., TMSCl)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

In a glovebox, combine the methyl ester, the nitroarene, the nickel catalyst, the reducing agent, and the additive in an oven-dried reaction vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time.

-

After cooling, quench the reaction and perform an acidic workup.

-

Extract the amide product and purify by column chromatography.

Authoritative Grounding: This direct amidation approach offers a more convergent and atom-economical route to amides compared to traditional methods that require pre-formation of the amine and activation of the carboxylic acid.

Interplay of Functional Groups: A Summary of Reactivity

The reactivity of each functional group is not independent but is intricately linked to the presence of the others.

Caption: Interplay of functional groups in this compound.

This diagram illustrates the key relationships:

-

The nitro and methyl ester groups strongly activate the fluorine atoms for SNAr.

-

The fluorine atoms , particularly the one at C2, may exert steric hindrance on the methyl ester , potentially affecting its reactivity.

-

The selective transformation of one functional group in the presence of others is the primary synthetic challenge and opportunity.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound is a prime example of a strategically functionalized aromatic building block. A thorough understanding of the reactivity of its constituent functional groups is paramount for its effective utilization in multi-step synthesis. By carefully selecting reaction conditions and reagents, chemists can selectively manipulate the fluorine atoms, the nitro group, and the methyl ester to construct a diverse array of complex molecules. This guide has provided a framework for understanding and exploiting the rich chemistry of this valuable compound, empowering researchers to design and execute more efficient and innovative synthetic strategies.

References

- A new reagent for selective reduction of nitro group. (n.d.).

- Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). American Chemical Society.

- The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

- Direct amidation of esters with nitroarenes. (2017). Infoscience.

- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- This compound. (n.d.). Chem-Impex.

- This compound | C8H5F2NO4 | CID 43449035. (n.d.). PubChem.

- The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. (n.d.).

- 2,6-Difluoronitrobenzene. (n.d.). Chem-Impex.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC - NIH.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.

- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.).

- methyl 2-fluoro-3-nitrobenzoate synthesis. (n.d.). ChemicalBook.

- 2,6-Difluoronitrobenzene 98 19064-24-5. (n.d.). Sigma-Aldrich.

- A Walk through Recent Nitro Chemistry Advances. (2020). PMC - NIH.

- Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.

- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798. (n.d.). PubChem.

- Methyl 2,6-difluorobenzoate 97 13671-00-6. (n.d.). Sigma-Aldrich.

- Direct amidation of esters with nitroarenes. (2017). PMC - NIH.

- The Synthesis of Sterically Hindered Amides. (2014). PubMed.

- Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube.

- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH.

- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). ResearchGate.

- METHYL 2,5-DIFLUOROBENZOATE Formula. (n.d.). ECHEMI.

Sources

Understanding the 1H and 13C NMR spectra of Methyl 2,6-difluoro-3-nitrobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,6-difluoro-3-nitrobenzoate

Introduction

This compound (C₈H₅F₂NO₄) is a substituted aromatic compound that serves as a valuable intermediate and building block in various domains of chemical synthesis, including pharmaceuticals and agrochemicals.[1] The precise arrangement of its substituents—two fluorine atoms, a nitro group, and a methyl ester group—on the benzene ring creates a unique electronic environment and a complex, yet interpretable, set of spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals. We will deconstruct the anticipated spectra, explain the underlying principles of chemical shifts and spin-spin coupling, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Spectroscopic Implications

To interpret the NMR spectra, we must first consider the molecule's structure. The substitution pattern on the benzene ring is asymmetric, meaning that every proton and carbon atom on the ring is chemically unique and will give rise to a distinct resonance signal in the NMR spectra.

Figure 1: Structure of this compound with atom numbering.

Part 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct regions: the aromatic region, containing signals for the two ring protons (H4 and H5), and the aliphatic region, with a signal for the methyl ester protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

Aromatic protons typically resonate between 6.5 and 8.5 ppm.[2][3] The precise chemical shifts of H4 and H5 are heavily influenced by the electronic effects of the surrounding substituents.

-

Electron-Withdrawing Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that strongly deshields nearby protons, shifting their signals significantly downfield.[4] The fluorine atoms and the methyl ester group also act as EWGs, further contributing to the downfield shift of the aromatic signals.

-

H4 Proton: This proton is positioned ortho to the potent -NO₂ group and meta to the -F at C6. This environment predicts H4 to be the most downfield of the two aromatic protons. It will experience spin-spin coupling with H5 (³JHH, ortho coupling) and the fluorine at C6 (⁴JHF, meta coupling). Ortho H-H coupling constants are typically in the range of 7-10 Hz, while meta H-F couplings are smaller, around 2-3 Hz.[4][5] The signal for H4 is therefore expected to be a doublet of doublets (dd) .

-

H5 Proton: This proton is ortho to the fluorine at C6 and meta to both the -NO₂ group and the fluorine at C2. It will be coupled to H4 (³JHH), the ortho fluorine at C6 (³JHF), and the meta fluorine at C2 (⁴JHF). Ortho H-F coupling is typically larger than meta H-F coupling.[6] This complex coupling network will likely resolve as a triplet of doublets (td) or a doublet of doublet of doublets (ddd) .

Aliphatic Region (δ 3.9 - 4.1 ppm)

-

Methyl Protons (C8-H₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any adjacent protons. They will therefore appear as a sharp singlet . Their chemical shift is expected in the typical range for methyl esters, around 3.9-4.0 ppm. A very weak, long-range coupling to the fluorine at C2 (⁵JHF) is possible but is unlikely to be resolved.

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H4 | 8.2 - 8.4 | dd | ³J(H4-H5) ≈ 8-9; ⁴J(H4-F6) ≈ 2-3 |

| H5 | 7.6 - 7.8 | td or ddd | ³J(H5-H4) ≈ 8-9; ³J(H5-F6) ≈ 6-8; ⁴J(H5-F2) ≈ 2-3 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Table 1: Predicted ¹H NMR spectral parameters for this compound.

Part 2: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon. A key feature of this spectrum will be the extensive coupling between carbon and fluorine atoms.

Aromatic Carbons (δ 110 - 165 ppm)

The chemical shifts of the aromatic carbons are dictated by the attached substituents. Carbons directly bonded to fluorine experience a large downfield shift and exhibit significant one-bond C-F coupling.[7]

-

Fluorinated Carbons (C2, C6): These carbons will appear far downfield and will be split into large doublets due to one-bond coupling with their attached fluorine atoms (¹JCF ≈ 240-260 Hz).[7][8] They will also exhibit smaller two-bond couplings to the other fluorine atom, potentially appearing as a doublet of doublets.

-

Substituted Carbons (C1, C3): These are quaternary carbons and will typically show weaker signal intensity.[9] C1, attached to the ester, will be coupled to both F2 and F6 (²JCF). C3, bearing the nitro group, will be coupled to F2 (²JCF). These signals are expected to be complex multiplets, likely doublet of doublets.

-

Protonated Carbons (C4, C5): These carbons will show stronger signals in the spectrum. C4 will be coupled to F2 (³JCF) and F6 (²JCF). C5 will be coupled to F6 (²JCF) and F2 (³JCF). Their signals will also appear as complex multiplets, likely doublet of doublets.

Carbonyl and Aliphatic Carbons

-

Carbonyl Carbon (C7): The ester carbonyl carbon is expected in the δ 160-165 ppm region. It will likely experience three-bond coupling to the fluorine at C2 and C6 (³JCF), appearing as a triplet or a doublet of doublets.

-

Methyl Carbon (C8): The methyl carbon signal will appear upfield, around δ 52-54 ppm, as a sharp singlet.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| C7 (C=O) | 160 - 165 | t or dd | ³J(C-F) ≈ 3-5 |

| C2, C6 | 155 - 165 | dd | ¹J(C-F) ≈ 240-260; ²J(C-F) ≈ 20-30 |

| C3 | 145 - 150 | d | ²J(C3-F2) ≈ 15-25 |

| C1 | 125 - 135 | t or dd | ²J(C-F) ≈ 20-30 |

| C4 | 128 - 132 | dd | ²J(C4-F6) ≈ 15-25; ³J(C4-F2) ≈ 5-10 |

| C5 | 115 - 120 | dd | ²J(C5-F6) ≈ 20-30; ³J(C5-F2) ≈ 3-7 |

| C8 (-OCH₃) | 52 - 54 | s | - |

Table 2: Predicted ¹³C NMR spectral parameters for this compound.

Part 3: Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules benefit from 2D NMR experiments for complete and confident assignment.

-

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[10] It would provide definitive correlations between H4 and C4, H5 and C5, and the methyl protons with C8, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for mapping the carbon skeleton and assigning quaternary carbons.[11]

Figure 2: Key predicted HMBC correlations for structural assignment.

Part 4: Experimental Protocol for NMR Data Acquisition

This section provides a self-validating methodology for acquiring high-quality NMR data for this compound.

Workflow Overview

Figure 3: Standard experimental workflow for NMR analysis.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a good starting point, but if solubility is an issue or signal overlap occurs, Acetone-d₆ or DMSO-d₆ can be used. Be aware that aromatic solvents like Benzene-d₆ can induce significant shifts (ASIS effect) and may be used strategically to resolve overlapping signals.[12][13]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a high-quality 5 mm NMR tube and cap it securely.

-

-

Instrument Setup and Calibration (Example: 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency onto the deuterium signal of the solvent.

-

Automatically or manually tune and match the probe for the relevant nuclei (¹H, ¹³C). This ensures maximum sensitivity and optimal pulse shapes.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim on the TMS signal should yield a line width of <0.5 Hz for the ¹H spectrum.

-

-

¹H Spectrum Acquisition:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

¹³C{¹H} Spectrum Acquisition (Proton Decoupled):

-

Pulse Program: zgpg30 (a 30-degree pulse with power-gated proton decoupling).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

-

2D Spectra Acquisition (HSQC and HMBC):

-

HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse program (e.g., hsqcedetgpsisp2.3). Set the spectral widths in both dimensions (F2 for ¹H, F1 for ¹³C) to encompass all relevant signals.

-

HMBC: Use a standard gradient-selected pulse program (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, typically optimized for J-couplings of 5-10 Hz.[11]

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the FID to generate the frequency-domain spectrum.

-

Carefully phase correct the spectrum (zero- and first-order) to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks in all spectra to determine their exact chemical shifts.

-

Conclusion

The structural analysis of this compound by NMR spectroscopy is a prime example of leveraging fundamental principles to decode a complex molecular architecture. The ¹H NMR spectrum is characterized by two complex multiplets in the downfield aromatic region and a sharp methyl singlet. The ¹³C NMR spectrum is distinguished by extensive C-F coupling, which, while complicating the spectrum, provides invaluable structural confirmation. By combining 1D spectral data with insights from 2D correlation experiments like HSQC and HMBC, a complete and unambiguous assignment of every proton and carbon signal can be achieved, thereby verifying the compound's identity and purity with a high degree of confidence.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Aliev, A. E., & Courtier-Murias, D. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- ResearchGate. (2007). Coupling of Protons with Fluorine.

- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.

- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7562-7565.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.